(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis
The molecular structures of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . In silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Scientific Research Applications
Antimicrobial Activity
The synthesis and antimicrobial activities of various derivatives related to the mentioned compound have been extensively studied. For instance, the preparation of amide derivatives through the condensation of acid chlorides with piperazine substrates showed variable and modest activity against investigated strains of bacteria and fungi. This suggests a potential for these compounds to be developed as antimicrobial agents, with specific attention to their structure-activity relationships (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticancer Activities
A variety of derivatives have demonstrated significant antitumor and anticancer activities. For example, compounds with specific substitutions on the benzothiazole and piperazine units have been synthesized and tested against a range of cancer cell lines, showing inhibitory effects on cell growth. This indicates the potential of these compounds in the development of new anticancer drugs, with further studies required to fully understand their mechanisms of action and therapeutic potentials (Bhole & Bhusari, 2011).
Enzyme Inhibition for Therapeutic Applications
Compounds based on the benzothiazol-2-yl(piperazin-1-yl)methanone scaffold have shown enzyme inhibitory activities, which can be leveraged for therapeutic applications, including the treatment of Alzheimer's disease. By inhibiting specific enzymes relevant to disease pathogenesis, these compounds could offer new avenues for the development of therapeutic agents. This underscores the importance of further research into the enzyme inhibitory properties and therapeutic potential of these compounds (Hassan et al., 2018).
Anti-Mycobacterial Chemotypes
Research has also identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. Several compounds within this class have been synthesized and subjected to in vitro testing against the Mycobacterium tuberculosis H37Rv strain. Some of these compounds demonstrated significant anti-mycobacterial potential, indicating their promise as novel anti-tubercular agents. This highlights the necessity for ongoing research into the anti-mycobacterial activities and potential therapeutic uses of these compounds (Pancholia et al., 2016).
Mechanism of Action
Target of Action
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone is a complex molecule that may interact with multiple targets. Thiazole derivatives, such as this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, leading to anti-inflammatory effects .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability, as thiazole derivatives are generally well-absorbed and distributed throughout the body .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-15-5-2-13(3-6-15)18(24)22-8-10-23(11-9-22)19-21-16-7-4-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEYIYMBRUHARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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